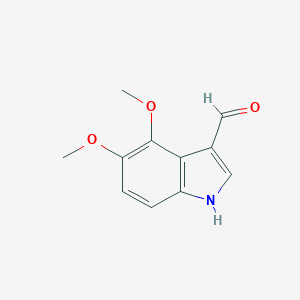![molecular formula C12H23NO5 B139007 (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester CAS No. 125982-19-6](/img/structure/B139007.png)
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester, commonly known as DMEK, is a synthetic peptide used in various scientific research applications. It is a derivative of the naturally occurring amino acid, L-valine, and is known for its unique biochemical and physiological effects.
Mécanisme D'action
DMEK works by binding to specific receptors on the surface of cells. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. DMEK has been shown to activate the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response.
Effets Biochimiques Et Physiologiques
DMEK has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. DMEK has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DMEK has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMEK has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for research. It is also relatively inexpensive compared to other peptides. However, there are limitations to its use in lab experiments. DMEK has a short half-life, which limits its effectiveness in vivo. Additionally, it has low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DMEK. One area of research is the development of new drugs and therapies based on DMEK. Another area of research is the study of the structure and function of DMEK and its interactions with other molecules. Additionally, research on the pharmacokinetics and pharmacodynamics of DMEK could lead to a better understanding of its effectiveness in vivo. Overall, research on DMEK has the potential to lead to new treatments for various diseases and a better understanding of cellular signaling pathways.
Méthodes De Synthèse
DMEK is synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The resin-bound peptide is then cleaved from the resin and purified to obtain the final product. DMEK is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a commonly used method in peptide synthesis.
Applications De Recherche Scientifique
DMEK has various scientific research applications, including its use in drug discovery, protein-protein interactions, and structural biology. It is used as a tool to study the structure and function of proteins and their interactions with other molecules. DMEK is also used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
125982-19-6 |
|---|---|
Nom du produit |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Formule moléculaire |
C12H23NO5 |
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
ethyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)7-6-9(8-14)13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
Clé InChI |
YJJLBIIKYNSDRO-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
Synonymes |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



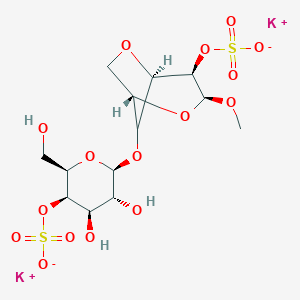
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
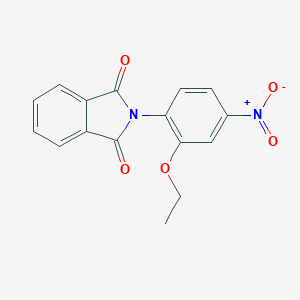
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
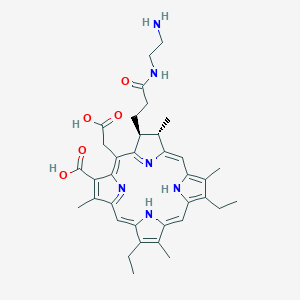
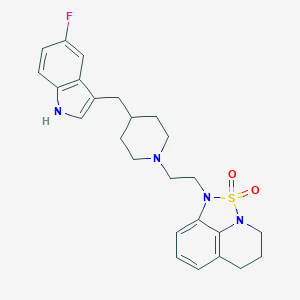
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
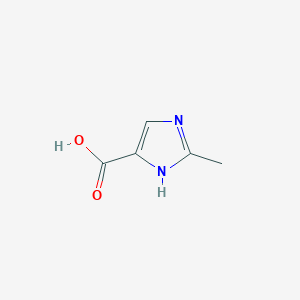
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
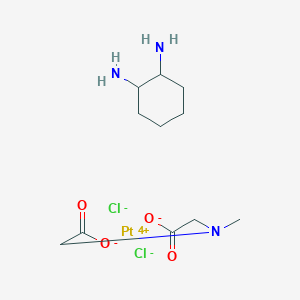
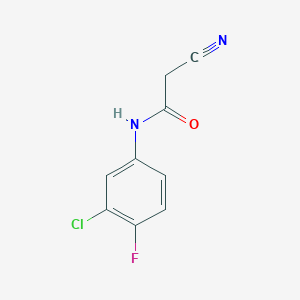
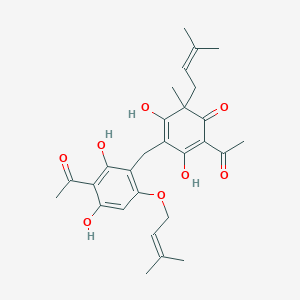
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
